N-(2-Amino-5-formyl-6-oxo-3,6-dihydropyrimidin-4-yl)formamide
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Overview
Description
N-(2-Amino-5-formyl-6-oxo-3,6-dihydropyrimidin-4-yl)formamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring, which is a crucial structure in many biological molecules, including nucleotides and vitamins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-5-formyl-6-oxo-3,6-dihydropyrimidin-4-yl)formamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with formylated pyrimidine derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-5-formyl-6-oxo-3,6-dihydropyrimidin-4-yl)formamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group into an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2-Amino-5-formyl-6-oxo-3,6-dihydropyrimidin-4-yl)formamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s structure is similar to nucleotides, making it useful in studying DNA and RNA interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(2-Amino-5-formyl-6-oxo-3,6-dihydropyrimidin-4-yl)formamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that recognize the pyrimidine ring structure. The compound can modulate biochemical pathways by binding to these targets, influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Amino-5-formyl-6-oxo-3,6-dihydropyrimidin-4-yl)acetamide
- N-(2-Amino-5-formyl-6-oxo-3,6-dihydropyrimidin-4-yl)benzamide
Uniqueness
N-(2-Amino-5-formyl-6-oxo-3,6-dihydropyrimidin-4-yl)formamide is unique due to its specific functional groups and structural configuration. This uniqueness allows it to participate in distinct chemical reactions and interact with specific biological targets, making it valuable for various research applications.
Properties
CAS No. |
89891-07-6 |
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Molecular Formula |
C6H6N4O3 |
Molecular Weight |
182.14 g/mol |
IUPAC Name |
N-(2-amino-5-formyl-6-oxo-1H-pyrimidin-4-yl)formamide |
InChI |
InChI=1S/C6H6N4O3/c7-6-9-4(8-2-12)3(1-11)5(13)10-6/h1-2H,(H4,7,8,9,10,12,13) |
InChI Key |
BXOUENCBSOWEBI-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1=C(N=C(NC1=O)N)NC=O |
Origin of Product |
United States |
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